molecular formula C18H12O B15176862 Benz(a)anthracen-8-ol CAS No. 34501-23-0

Benz(a)anthracen-8-ol

Cat. No.: B15176862
CAS No.: 34501-23-0
M. Wt: 244.3 g/mol
InChI Key: YZKDOJDRVFVRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz(a)anthracen-8-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the eighth carbon atom of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter. This compound is of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants such as tobacco smoke and industrial emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracen-8-ol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications and potential health hazards. it can be produced on a small scale for research purposes using similar synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benz(a)anthracen-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benz(a)anthracen-8-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The compound’s effects are mediated through oxidative stress, disruption of cellular signaling pathways, and interference with normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracen-8-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and biological activity compared to its parent compound, benz(a)anthracene. The hydroxyl group makes it more polar and increases its potential for forming hydrogen bonds, affecting its interactions with biological molecules and its environmental behavior .

Properties

CAS No.

34501-23-0

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

benzo[a]anthracen-8-ol

InChI

InChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H

InChI Key

YZKDOJDRVFVRIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.